2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide
Description
This compound features a [1,4]dioxino[2,3-g]quinoline core, a tricyclic system comprising a quinoline moiety fused with a 1,4-dioxane ring. Key structural attributes include:
- 6-position substitution: An acetamide group attached via a phenethyl chain, which may enhance receptor binding and modulate pharmacokinetics.
- 7-oxo group: A ketone oxygen that could participate in polar interactions or influence electron distribution within the aromatic system.
Synthetic routes for analogous compounds (e.g., quinoxaline and dioxinoquinoline derivatives) often involve cyclization reactions, acid/base-mediated substitutions, and coupling strategies .
Properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-2-21-8-10-25(11-9-21)32-19-24-16-23-17-27-28(37-15-14-36-27)18-26(23)33(30(24)35)20-29(34)31-13-12-22-6-4-3-5-7-22/h3-11,16-18,32H,2,12-15,19-20H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQLIGLPPDASBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC=CC=C5)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dioxino Group: This step involves the cyclization of appropriate intermediates to form the dioxino ring.
Attachment of the Amino Group: The 4-ethylphenylamino group is introduced through nucleophilic substitution reactions.
Final Acetamide Formation: The acetamide group is attached via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and dioxino rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of quinoline derivatives , characterized by a unique structure that includes:
- Quinoline core : Imparts significant biological activity.
- Multiple functional groups : Such as acetamide and dioxin moieties that enhance reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 485.5 g/mol.
Biological Activities
Research indicates that compounds similar to 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide exhibit a range of biological activities:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its effectiveness.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example:
- Targeting Kinases : Quinoline derivatives have been studied for their ability to inhibit kinases associated with cancer progression.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- 8-position modifications: The target compound’s (4-ethylphenyl)aminomethyl group introduces both aromatic and basic nitrogen functionalities, contrasting with benzoyl (electron-withdrawing) or ethyl (nonpolar) groups in analogues. This may enhance target affinity via π-π stacking or hydrogen bonding .
Physicochemical and Spectral Properties
Table 2: NMR and MS Data Comparison
Analysis :
- The target compound’s acetamide and aminomethyl groups would produce distinct NH and CH₂ signals in ¹H NMR, similar to compound 8a but shifted due to aromatic substituent differences .
- The ¹³C NMR would show carbonyl peaks analogous to those in 8a (~172 ppm) but with additional signals from the phenethyl and ethylphenyl groups .
Research Findings and Implications
- Synthetic Feasibility : Analogues like 8a and 9a–i were synthesized via azide-alkyne cycloaddition or nucleophilic substitution, suggesting viable routes for the target compound .
- Structure-Activity Relationships (SAR) :
- Toxicity Considerations : EP4 antagonists like MF498 showed reduced gastrointestinal toxicity compared to NSAIDs, a promising indicator for the target compound’s safety profile .
Biological Activity
The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide (CAS Number: 932308-17-3) is a synthetic derivative belonging to the class of quinoline-based compounds. These compounds have garnered attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.6 g/mol. The structure features a quinoline core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N3O4 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 932308-17-3 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation or survival.
- Receptor Binding : The compound could interact with cellular receptors, modulating signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial properties.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study evaluated several analogues for their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, one analogue demonstrated an IC50 value lower than 10 µg/mL against CCRF-CEM leukemia cells, suggesting potent activity .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents raises the possibility of its effectiveness against bacterial and fungal strains. Preliminary tests indicated that related compounds have shown inhibition against Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study on Anticancer Efficacy :
- Antimicrobial Testing :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinoline ring and side chains can lead to enhanced potency or selectivity:
| Modification | Effect on Activity |
|---|---|
| Substitution at C7 | Increased cytotoxicity |
| Variation in side chains | Altered receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
